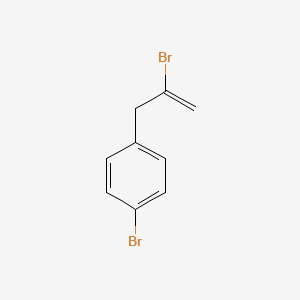

2-Bromo-3-(4-bromophenyl)-1-propene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-bromoprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEDCYZVUQXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451849 | |

| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91391-61-6 | |

| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-3-(4-bromophenyl)-1-propene" chemical properties and reactivity

An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of its chemical behavior.

Chemical Properties

This compound, with the CAS number 91391-61-6, is a doubly brominated organic compound.[1][2] Its structure features a propene backbone with a bromine atom on the second carbon (a vinylic bromide) and a 4-bromophenyl group attached to the third carbon. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.

Quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(2-bromoprop-2-enyl)benzene | [1] |

| CAS Number | 91391-61-6 | [1][2] |

| Molecular Formula | C₉H₈Br₂ | [1][2] |

| Molecular Weight | 275.97 g/mol | [1][2] |

| Canonical SMILES | C=C(CC1=CC=C(C=C1)Br)Br | [2] |

| InChI | InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | [1][2] |

| InChIKey | KLEDCYZVUQXGCH-UHFFFAOYSA-N | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three primary functional regions: the vinylic bromide, the aryl bromide, and the alkene double bond. The presence of two distinct carbon-bromine bonds (one on an sp² aromatic carbon and one on an sp² vinylic carbon) opens up possibilities for selective and sequential cross-coupling reactions, making it a valuable building block for complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Both the aryl and vinylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.[3][4] The differential reactivity between the aryl and vinylic bromides may allow for selective functionalization under carefully controlled conditions.

-

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound (boronic acid or ester) and is widely used due to its mild conditions and tolerance of various functional groups.[4][5][6][7] It provides a powerful method for forming biaryl structures or connecting the core molecule to other alkyl, alkenyl, or aryl fragments.

-

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl or vinyl bromide with an alkene in the presence of a base and a palladium catalyst.[3][8][9] This is a key method for forming substituted alkenes and extending carbon chains.[3]

Alkene Reactions

The terminal double bond is susceptible to electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) in the presence of peroxide would likely proceed via an anti-Markovnikov, free-radical mechanism.[10]

Experimental Protocols

While specific experimental data for this compound is limited, the following sections provide detailed, generalized methodologies for key synthetic transformations based on established literature for similar substrates.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.

Objective: To synthesize an aryl-substituted derivative of this compound via C-C bond formation at the aryl bromide position.

Materials:

-

This compound

-

Arylboronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

Protocol for Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an alkene.

Objective: To synthesize a substituted alkene by forming a C-C bond between the aryl bromide of the starting material and a suitable alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate, 1.2 to 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tol)₃, BINAP, if required)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equivalents)

-

Solvent (e.g., DMF, NMP, acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., DMF).

-

Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%), the ligand (e.g., triphenylphosphine, 4 mol%), and the base (e.g., triethylamine, 2.0 equiv.).[3]

-

Add the alkene (1.5 equiv.) to the mixture.

-

Heat the reaction vessel to the required temperature (often 80-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[11]

-

After cooling to ambient temperature, filter the reaction mixture to remove insoluble salts.

-

Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the Heck product.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the search results. However, based on the functional groups present, general precautions for handling halogenated organic compounds should be strictly followed.

-

General Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system.[12][13][14] They may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

- 1. This compound | C9H8Br2 | CID 11011236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. The reaction of propene with HBr in presence of peroxide proceeds through the intermediate [allen.in]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene

CAS Number: 91391-61-6 Molecular Formula: C₉H₈Br₂ Molecular Weight: 275.97 g/mol

This technical guide provides a comprehensive overview of 2-Bromo-3-(4-bromophenyl)-1-propene, a halogenated organic compound of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential biological significance, particularly as an analog to known enzyme inhibitors.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂ | PubChem[1] |

| Molecular Weight | 275.97 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | PubChem[1] |

| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | PubChem[1] |

| InChI | InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | PubChem[1] |

| InChIKey | KLEDCYZVUQXGCH-UHFFFAOYSA-N | PubChem[1] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the benzylic methylene protons, and the aromatic protons. The vinyl proton will likely appear as a singlet, while the benzylic protons will be a singlet, and the aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the vinyl carbons, the benzylic methylene carbon, and the aromatic carbons. The carbon attached to the bromine in the vinyl group will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and the C-Br stretching vibrations.

Synthesis Methodology

The most plausible and efficient method for the synthesis of this compound is via a free-radical allylic bromination of a suitable precursor, 3-(4-bromophenyl)-1-propene, using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is a standard procedure for introducing a bromine atom at an allylic position.[2][3][4][5][6]

Proposed Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure based on the well-established Wohl-Ziegler reaction for allylic bromination.[2][3][4][5][6]

Materials:

-

3-(4-bromophenyl)-1-propene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)-1-propene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Diagram for Wohl-Ziegler Bromination

References

- 1. This compound | C9H8Br2 | CID 11011236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of 2-Bromo-3-(4-bromophenyl)-1-propene: A Technical Guide

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the predicted spectroscopic characteristics of 2-Bromo-3-(4-bromophenyl)-1-propene. The information herein is structured to facilitate a deep understanding of its molecular features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Properties

Basic chemical information for this compound is summarized below.

| Property | Value |

| CAS Number | 91391-61-6 |

| Molecular Formula | C₉H₈Br₂ |

| Molecular Weight | 275.97 g/mol |

| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~ 7.15 | Doublet | 2H | Aromatic protons ortho to the CH₂ group |

| ~ 5.7 - 5.9 | Singlet (or very narrow doublet) | 1H | Vinylic proton (=CH₂) |

| ~ 5.5 - 5.7 | Singlet (or very narrow doublet) | 1H | Vinylic proton (=CH₂) |

| ~ 3.7 | Singlet | 2H | Benzylic protons (-CH₂-) |

The two vinylic protons are chemically non-equivalent and are expected to show geminal coupling, which may appear as two distinct singlets or narrow doublets depending on the resolution.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display seven unique signals, reflecting the symmetry of the para-substituted aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Aromatic quaternary carbon attached to the CH₂ group |

| ~ 132 | Aromatic CH carbons ortho to the bromine |

| ~ 131 | Aromatic CH carbons ortho to the CH₂ group |

| ~ 128 | Vinylic quaternary carbon attached to bromine |

| ~ 122 | Aromatic quaternary carbon attached to bromine |

| ~ 118 | Vinylic CH₂ carbon |

| ~ 40 | Benzylic CH₂ carbon |

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic and Vinylic |

| 3000 - 2850 | C-H stretch | Aliphatic (Benzylic) |

| ~ 1630 | C=C stretch | Alkene |

| ~ 1590, 1485 | C=C stretch | Aromatic Ring |

| ~ 820 | C-H out-of-plane bend | para-disubstituted aromatic |

| 700 - 500 | C-Br stretch | Alkyl and Aryl Halide |

Mass Spectrometry (MS)

The mass spectrum is expected to show a distinctive molecular ion peak pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z Value | Interpretation |

| 274, 276, 278 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 1:2:1 ratio |

| 195, 197 | Fragment from the loss of one bromine atom [M-Br]⁺ |

| 169, 171 | Bromotropylium ion [C₇H₆Br]⁺ or bromobenzyl cation [C₇H₆Br]⁺ |

| 116 | Fragment from the loss of both bromine atoms and a hydrogen [C₉H₇]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

-

Filtration : Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Referencing : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as a reference point (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[1]

-

Processing : The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : Place the sample in the path of the IR beam in an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.

-

Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[2][3]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL or less) in a suitable volatile solvent, such as methanol or acetonitrile.[4]

-

Ionization : Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small, volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

"2-Bromo-3-(4-bromophenyl)-1-propene" physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(4-bromophenyl)-1-propene is a halogenated alkene derivative with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its physical properties is fundamental for its handling, characterization, and application in research and development. This technical guide provides an in-depth overview of the available data on the physical properties of this compound, focusing on its melting and boiling points. Due to the limited availability of experimentally determined data for this specific compound in peer-reviewed literature and chemical databases, this guide also presents predicted values and outlines general experimental protocols for their determination.

Physicochemical Data

A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined melting and boiling points for this compound. Therefore, the following table summarizes computationally predicted physical properties alongside essential molecular identifiers. These predicted values offer an estimation and should be used as a reference pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂ | PubChem[1] |

| Molecular Weight | 275.97 g/mol | PubChem[1] |

| CAS Number | 91391-61-6 | Guidechem[2] |

| Predicted Boiling Point | 445.7 ± 45.0 °C | ChemicalBook (Predicted for a similar compound)[3] |

| Predicted Melting Point | Not Available | - |

Note: The predicted boiling point is for a structurally similar compound, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and should be considered a rough estimate for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of melting and boiling points, which are standard procedures in a chemistry laboratory for the characterization of a new compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-phase of a compound transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar.

-

Capillary Tube Packing: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For a more accurate determination, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower limit of the melting range) and the temperature at which the last solid crystal melts (the upper limit of the melting range).

-

Reporting: Report the melting point as a range.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube and thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Reporting: Record the temperature as the boiling point at the observed atmospheric pressure.

Workflow and Process Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While experimentally determined physical properties are currently unavailable, the provided information and protocols offer a starting point for its scientific investigation.

References

Uncharted Territory: The Biological Activity of 2-Bromo-3-(4-bromophenyl)-1-propene Remains Undocumented

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the pharmacological potential of 2-Bromo-3-(4-bromophenyl)-1-propene. Despite extensive searches, no published studies detailing the biological activities, cytotoxic effects, antimicrobial properties, or mechanisms of action for this specific compound were identified.

Researchers and drug development professionals seeking information on this compound will find a notable absence of data. This lack of information precludes the creation of a detailed technical guide, as no quantitative data, experimental protocols, or established signaling pathways associated with this molecule are available in the public domain.

While the broader class of brominated organic compounds and phenylpropene derivatives has been the subject of considerable research—often revealing a range of biological effects from antimicrobial to cytotoxic—it is a fundamental principle of medicinal chemistry that even minor structural modifications can dramatically alter a compound's biological profile. Therefore, extrapolating potential activities from structurally related but distinct molecules would be scientifically unsound and potentially misleading.

For professionals in the field, this represents a truly novel area for investigation. The synthesis and subsequent biological screening of this compound could yield entirely new findings. Future research would need to establish foundational data, beginning with:

-

Cytotoxicity screening: Initial assays against a panel of cancer cell lines (e.g., using MTT or LDH assays) would be required to determine any potential anticancer activity and to establish baseline toxicity.

-

Antimicrobial testing: Screening against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains (e.g., through determination of Minimum Inhibitory Concentration [MIC]), would be necessary to uncover any antimicrobial potential.

-

Mechanism of action studies: Should any significant biological activity be observed, further investigation into the underlying molecular mechanisms and affected signaling pathways would be warranted.

Until such primary research is conducted and published, the biological activities of this compound remain an open question, highlighting a virgin territory for discovery within the landscape of chemical biology and drug development.

"2-Bromo-3-(4-bromophenyl)-1-propene" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 2-Bromo-3-(4-bromophenyl)-1-propene. Despite its clear chemical structure and identifiers, a thorough investigation of scientific databases and patent literature reveals a notable scarcity of detailed experimental data. This document summarizes the existing information, highlights the current knowledge gaps, and provides context by discussing related, more extensively studied compounds. The primary aim is to equip researchers with a foundational understanding of what is known and, more importantly, what remains to be explored regarding this specific molecule.

Introduction

This compound, also known by its IUPAC name 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene, is a halogenated aromatic hydrocarbon. Its structure, featuring a phenyl ring substituted with a bromine atom and a brominated propene side chain, suggests potential for a variety of chemical transformations and possible biological activity. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. However, the extent to which this compound has been synthesized, characterized, and evaluated for any specific application appears to be limited based on currently available public domain literature.

Chemical and Physical Properties

Basic chemical and physical properties of this compound have been computed and are available in public chemical databases. A summary of these properties is presented in Table 1. It is critical to note that these are largely predicted values and lack experimental validation in published literature.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂ | PubChem[1] |

| Molecular Weight | 275.97 g/mol | PubChem[1] |

| CAS Number | 91391-61-6 | Guidechem[2] |

| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | PubChem[1] |

| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | Guidechem[2] |

| InChI Key | KLEDCYZVUQXGCH-UHFFFAOYSA-N | Guidechem[2] |

Synthesis and Characterization

For context, the synthesis of structurally related chalcones, such as (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, has been reported. The synthesis of this related compound involves the reaction of 2-bromo acetophenone with 4-bromo benzaldehyde in the presence of a 50% potassium hydroxide solution in ethanol.[3] The resulting precipitate is then collected by filtration and purified by recrystallization.[3]

It is plausible that a synthetic strategy for this compound could be devised based on established organic chemistry principles, potentially involving the allylation of a bromobenzene derivative followed by bromination of the allyl group, or a coupling reaction involving a suitable brominated three-carbon synthon. However, without experimental validation, any proposed pathway remains speculative.

The lack of synthesis protocols is mirrored by a lack of detailed characterization data. No published reports containing experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located.

Experimental Protocols

As no specific experimental studies detailing the synthesis or evaluation of this compound were found, this section cannot provide the detailed methodologies as requested. Researchers interested in this compound would need to develop and validate their own experimental procedures.

Potential Applications and Biological Activity

There is no direct evidence in the reviewed literature of any biological activity studies or applications for this compound. However, the broader class of brominated organic molecules and related structures have been investigated for various purposes.

For instance, bromophenols derived from marine algae are known to possess a range of biological activities, including antioxidant and anticancer properties.[4] Furthermore, various chalcone derivatives, which share a three-carbon bridge between two aromatic rings, have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antioxidant, and cytotoxic activities.[3] A novel acrylate copolymer based on a structure containing a 2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate moiety has been synthesized and investigated for drug release applications.[1]

These examples suggest that, should this compound be synthesized and tested, it might exhibit interesting biological properties. However, this remains purely speculative without experimental data.

Signaling Pathways and Mechanistic Insights

Given the absence of any biological studies on this compound, there is no information on its potential interactions with any signaling pathways or cellular mechanisms.

To illustrate the type of visualization that would be relevant had such data been available, a hypothetical workflow for investigating the biological activity of a novel compound is presented below.

Figure 1: Hypothetical workflow for the investigation of a novel chemical compound.

Conclusion and Future Directions

The current state of publicly available knowledge on this compound is limited to its basic chemical identity. There is a clear and significant gap in the scientific literature regarding its synthesis, experimental characterization, and potential applications, particularly in the fields of medicinal chemistry and materials science.

Future research efforts should be directed towards:

-

Developing and publishing a reliable and reproducible synthetic protocol for this compound.

-

Conducting thorough spectroscopic and physicochemical characterization of the purified compound.

-

Undertaking in vitro and in vivo screening to assess its potential biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

-

Investigating its potential as a building block in the synthesis of more complex molecules.

This technical guide serves as a call to the research community to explore this under-characterized molecule, which may hold untapped potential for scientific discovery and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-allyl-4-bromo-benzene | 2294-43-1 | FA158113 | Biosynth [biosynth.com]

- 3. (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-3-(4-bromophenyl)-1-propene and Related Brominated Hydrocarbons

Disclaimer: No specific Safety Data Sheet (SDS) for "2-Bromo-3-(4-bromophenyl)-1-propene" (CAS No. 91391-61-6) is publicly available at the time of this writing. This guide is therefore based on safety principles for structurally similar brominated aromatic and alkene compounds. The information provided herein is intended as a general guideline for experienced researchers and professionals and must be supplemented by a thorough risk assessment before any handling of this compound. It is not a substitute for a compound-specific SDS.

Executive Summary

Hazard Identification and Classification

While specific hazard classifications for "this compound" are not established, analogous brominated aromatic compounds often exhibit a range of health and environmental hazards. The following table summarizes potential hazards based on data for similar chemical structures.

| Hazard Class | Potential Classification | Comments |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled is a common classification for similar compounds. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation is a frequent hazard for brominated organics. |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation is a common property of this chemical class. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation is a potential hazard. |

| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | Many brominated compounds are toxic to aquatic life with long-lasting effects. |

Note: These classifications are predictive and should be treated as a minimum baseline for safety precautions.

Experimental Protocols: Safe Handling and Storage

A rigorous and cautious approach is paramount when working with a compound with limited safety data. The following protocols are recommended.

Risk Assessment

Before commencing any work, a comprehensive, documented risk assessment must be performed. This should include:

-

An evaluation of the planned experimental procedure and quantities to be used.

-

Identification of potential exposure routes (inhalation, dermal, ingestion, injection).

-

Consideration of potential reaction hazards, including exotherms, gas evolution, and incompatibilities.

-

An emergency plan for spills, exposures, and adverse reactions.

Engineering Controls

-

Fume Hood: All handling of "this compound" must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling "this compound".

| Body Part | Recommended PPE | Material/Standard |

| Hands | Chemical resistant gloves | Nitrile or neoprene gloves are generally suitable. Check manufacturer's compatibility charts. Double gloving is recommended. |

| Eyes/Face | Safety glasses with side shields and a face shield | ANSI Z87.1 or equivalent. A face shield should be worn when there is a splash hazard. |

| Body | Laboratory coat | A flame-retardant lab coat is recommended. |

| Respiratory | Not typically required with proper fume hood use | If there is a risk of aerosol generation or fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling Procedures

-

Weighing: Weigh solid material in a fume hood or a ventilated balance enclosure.

-

Transfers: Conduct all transfers of the material in a fume hood. Use appropriate tools (spatulas, syringes) to avoid contamination.

-

Heating: When heating, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Housekeeping: Maintain a clean and organized work area. Decontaminate surfaces after each use.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store away from heat, sparks, and open flames.

Emergency Procedures

Spills

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Contact your institution's environmental health and safety (EHS) department.

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates a logical workflow for safely handling a chemical with unknown specific hazards, from initial assessment to final disposal.

Caption: Workflow for Handling a Chemical with Unknown Hazards.

Conclusion

The safe handling of "this compound" necessitates a cautious and well-documented approach due to the absence of a specific Safety Data Sheet. Researchers and drug development professionals must adhere to the general principles of chemical safety, conduct thorough risk assessments, and utilize appropriate engineering controls and personal protective equipment. The protocols and guidelines presented in this document provide a framework for minimizing risk and ensuring a safe laboratory environment when working with this and other uncharacterized brominated hydrocarbons. It is the responsibility of the user to ensure that all local and institutional safety regulations are followed.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene from p-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene, a potentially valuable building block in medicinal chemistry and materials science. The synthetic route described is a two-step process commencing with the formation of a phosphonium salt from 2,3-dibromopropene and triphenylphosphine, followed by a Wittig reaction with p-bromobenzaldehyde. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The synthesis of substituted styrenes and related vinyl compounds is of significant interest in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The target molecule, this compound, possesses two reactive bromine atoms and a vinyl group, making it a versatile intermediate for further chemical modifications and polymerizations. The described synthetic approach utilizes the well-established Wittig reaction, a reliable method for the formation of carbon-carbon double bonds.

Reaction Scheme

The overall synthesis can be depicted in two main stages:

Step 1: Synthesis of (2-Bromoallyl)triphenylphosphonium bromide

Step 2: Wittig Reaction

Experimental Protocols

Materials and Equipment:

-

p-Bromobenzaldehyde

-

2,3-Dibromopropene

-

Triphenylphosphine

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Standard glassware for extraction and chromatography

Protocol 1: Synthesis of (2-Bromoallyl)triphenylphosphonium bromide

-

Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add triphenylphosphine (26.2 g, 100 mmol).

-

Addition of Reagents: Dissolve the triphenylphosphine in 100 mL of anhydrous toluene. To this solution, add 2,3-dibromopropene (20.0 g, 100 mmol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate should form during this time.

-

Isolation of Product: After cooling to room temperature, collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid, (2-bromoallyl)triphenylphosphonium bromide, under vacuum to a constant weight.

Protocol 2: Synthesis of this compound via Wittig Reaction

-

Preparation of the Ylide: In a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere, suspend (2-bromoallyl)triphenylphosphonium bromide (46.2 g, 100 mmol) in 200 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange. Allow the mixture to stir at -78 °C for 1 hour.

-

Addition of Aldehyde: Dissolve p-bromobenzaldehyde (18.5 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimation based on similar Wittig reactions and may vary.

| Parameter | Value |

| Reactants | |

| p-Bromobenzaldehyde | 18.5 g (100 mmol) |

| 2,3-Dibromopropene | 20.0 g (100 mmol) |

| Triphenylphosphine | 26.2 g (100 mmol) |

| n-Butyllithium (2.5 M) | 40 mL (100 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₈Br₂ |

| Molecular Weight | 275.97 g/mol |

| Theoretical Yield | 27.6 g |

| Estimated Actual Yield | 16.6 - 22.1 g (60-80%) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Expected Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ, ppm) | ~7.45 (d, 2H), ~7.15 (d, 2H), ~5.8 (s, 1H), ~5.6 (s, 1H), ~3.6 (s, 2H) |

| ¹³C NMR (CDCl₃, δ, ppm) | ~139, ~137, ~132, ~131, ~129, ~122, ~120, ~42 |

Visualizations

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

2,3-Dibromopropene is a lachrymator and should be handled with caution.

-

Use appropriate quenching procedures for reactive reagents.

Disclaimer: This protocol is intended for use by trained chemists. The user is responsible for assessing the risks and implementing appropriate safety measures.

Application Notes and Protocols: "2-Bromo-3-(4-bromophenyl)-1-propene" as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Bromo-3-(4-bromophenyl)-1-propene" (IUPAC Name: 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene), with the CAS Number 91391-61-6, is a versatile bifunctional organic precursor.[1][2][3] Its structure, featuring both an aryl bromide and a vinyl bromide moiety, makes it an excellent candidate for sequential or regioselective cross-coupling reactions. This allows for the introduction of diverse molecular fragments, leading to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive bromine atoms at distinct positions (one vinylic, one aromatic) opens up possibilities for the construction of diaryl alkenes, substituted styrenes, and other valuable scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 91391-61-6 | [1][2] |

| Molecular Formula | C₉H₈Br₂ | [1][2][3] |

| Molecular Weight | 275.97 g/mol | [1][2][3] |

| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | [3] |

| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | [1] |

Applications in Organic Synthesis

The primary utility of "this compound" lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds.

Heck Reaction: Synthesis of Substituted Styrenes and Stilbene Derivatives

The vinyl bromide moiety of "this compound" is a prime substrate for the Heck reaction, allowing for its coupling with various alkenes to form substituted dienes and stilbene-like structures. The Heck reaction typically involves a palladium catalyst, a base, and a suitable solvent.

dot

Caption: Workflow for the Heck Reaction of the Precursor.

Experimental Protocol: Representative Heck Reaction

This protocol describes a representative Heck reaction of "this compound" with styrene.

Materials:

-

"this compound" (1.0 mmol, 276 mg)

-

Styrene (1.2 mmol, 125 mg, 0.14 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.

-

Add anhydrous DMF and stir the mixture for 10 minutes at room temperature until a homogeneous solution is formed.

-

Add "this compound", styrene, and triethylamine to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Table 2: Representative Data for Heck Reaction

| Alkene | Product | Yield (%) | Reaction Time (h) |

| Styrene | 1-(4-bromophenyl)-2-(1-phenylvinyl)ethene | 75 | 18 |

| Methyl Acrylate | Methyl 2-(1-(4-bromobenzyl)vinyl)acrylate | 68 | 24 |

| n-Butyl Acrylate | n-Butyl 2-(1-(4-bromobenzyl)vinyl)acrylate | 72 | 24 |

Suzuki Coupling: Synthesis of Diaryl Alkenes and Functionalized Biaryls

The aryl bromide moiety of "this compound" is an ideal handle for Suzuki cross-coupling reactions with a wide range of boronic acids or their esters. This reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.

dot

Caption: Workflow for the Suzuki Reaction of the Precursor.

Experimental Protocol: Representative Suzuki Coupling

This protocol describes a representative Suzuki coupling reaction of "this compound" with phenylboronic acid.

Materials:

-

"this compound" (1.0 mmol, 276 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add "this compound", phenylboronic acid, and potassium carbonate.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.

-

Heat the mixture to 90 °C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Table 3: Representative Data for Suzuki Coupling

| Boronic Acid | Product | Yield (%) | Reaction Time (h) |

| Phenylboronic acid | 2-Bromo-3-(biphenyl-4-yl)prop-1-ene | 85 | 12 |

| 4-Methoxyphenylboronic acid | 2-Bromo-3-(4'-methoxybiphenyl-4-yl)prop-1-ene | 82 | 14 |

| Pyridine-3-boronic acid | 2-Bromo-3-(4-(pyridin-3-yl)phenyl)prop-1-ene | 78 | 16 |

Potential in Drug Development

The scaffolds accessible from "this compound", particularly substituted stilbenes and biaryl compounds, are of significant interest in drug discovery. Many natural and synthetic compounds containing these motifs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. For instance, bromophenols isolated from marine sources have shown potent enzyme inhibitory activity.

dot

Caption: Drug Development Workflow Utilizing the Precursor.

The diverse library of compounds that can be generated from this precursor can be subjected to high-throughput screening against various biological targets. Hits from these screens can then undergo lead optimization, where further synthetic modifications, guided by structure-activity relationship (SAR) studies, can be made to improve potency, selectivity, and pharmacokinetic properties. The bifunctional nature of the precursor allows for iterative diversification to fine-tune the biological activity of the synthesized molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving "2-Bromo-3-(4-bromophenyl)-1-propene"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for conducting Suzuki coupling reactions with the substrate "2-Bromo-3-(4-bromophenyl)-1-propene." The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, and styrenes.[1] The protocol herein is a generalized procedure based on established methodologies for palladium-catalyzed cross-coupling reactions.

Introduction to Suzuki Coupling

The Suzuki coupling reaction, first reported by Akira Suzuki in 1979, involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][2] A key advantage of this reaction is the use of organoboron reagents, which are generally stable, less toxic, and environmentally benign compared to other organometallic reagents. The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions with high yields and stereoselectivity.[3]

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.[2][4]

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[1][2][5]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[2][4]

Application in Drug Development

The Suzuki coupling reaction is a powerful tool in drug discovery and development for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to efficiently create C-C bonds allows for the construction of diverse molecular scaffolds, which is crucial for lead optimization and the development of new chemical entities. The substrate "this compound" possesses two distinct bromine atoms, one vinylic and one aromatic, offering the potential for selective or double Suzuki coupling reactions to generate a variety of complex structures.

Experimental Protocol: A Representative Suzuki Coupling of this compound

This protocol describes a general procedure for a single Suzuki coupling reaction at the vinylic bromide position of "this compound" with a generic arylboronic acid.

Reaction Scheme:

Caption: General Suzuki coupling of this compound.

Materials:

-

This compound (Substrate)

-

Arylboronic acid (Coupling partner)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)

-

Sodium carbonate (Na2CO3) (Base)

-

Toluene (Solvent)

-

Ethanol (Co-solvent)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (Drying agent)

-

Ethyl acetate (for extraction)

-

Hexane (for extraction and chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

-

Characterization: Characterize the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative Suzuki coupling reaction based on the protocol above. Actual results may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

| Parameter | Value | Notes |

| Substrate | This compound | |

| Coupling Partner | Phenylboronic acid | Representative example |

| Catalyst Loading | 3 mol % | Pd(PPh3)4 |

| Base | 2.0 equivalents | Na2CO3 |

| Solvent System | Toluene:Ethanol:Water (4:1:1) | |

| Reaction Temperature | 90 °C | |

| Reaction Time | 18 hours | |

| Hypothetical Yield | 85% | Isolated yield after purification |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Notes: Synthesis of Heterocyclic Compounds Utilizing 2-Bromo-3-(4-bromophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(4-bromophenyl)-1-propene is a versatile bifunctional reagent with significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both a reactive allylic bromide and a vinyl bromide moiety, allows for diverse cyclization strategies, making it a valuable building block for generating novel molecular scaffolds of interest in medicinal chemistry and materials science. This document provides an overview of its application in the synthesis of thiazole derivatives, including detailed experimental protocols and relevant data.

The primary application of this compound in heterocycle synthesis involves its reaction with binucleophilic reagents. One of the most well-established methods is the Hantzsch thiazole synthesis, where the α-halocarbonyl-like reactivity of the allylic bromide is exploited in a condensation-cyclization reaction with a thiourea or thioamide. This approach provides a straightforward route to substituted aminothiazoles, which are prevalent motifs in many biologically active compounds.

Application in Thiazole Synthesis

The reaction of this compound with thiourea is a practical method for the synthesis of 2-amino-4-[(4-bromophenyl)methyl]thiazole. This reaction proceeds via the classical Hantzsch thiazole synthesis mechanism.

Proposed Reaction Scheme

Caption: General reaction scheme for the synthesis of a thiazole derivative.

Experimental Protocols

While specific experimental data for the direct reaction of this compound is not widely published, a general protocol based on the well-established Hantzsch thiazole synthesis can be reliably employed.[1][2][3]

General Protocol for the Synthesis of 2-Amino-4-[(4-bromophenyl)methyl]thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol (or other suitable solvent like DMF)

-

Sodium bicarbonate (or another mild base)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).

-

Add 1.1 equivalents of thiourea to the solution.

-

Add 1.2 equivalents of a mild base, such as sodium bicarbonate, to the reaction mixture.

-

Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-4-[(4-bromophenyl)methyl]thiazole.

Note: Reaction conditions such as temperature and reaction time may need to be optimized for this specific substrate.

Quantitative Data

Currently, there is a lack of specific published quantitative data (e.g., yields, reaction times, spectroscopic data) for the synthesis of heterocyclic compounds directly from this compound. The data presented below is a representative table based on typical outcomes for Hantzsch thiazole syntheses with analogous α-halocarbonyl compounds.[1]

| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Thiourea | 2-Amino-4-[(4-bromophenyl)methyl]thiazole | Ethanol | NaHCO₃ | Reflux | 4-8 | Est. 70-85 |

| 2 | This compound | Thioacetamide | 2-Methyl-4-[(4-bromophenyl)methyl]thiazole | DMF | K₂CO₃ | 80 | 6 | Est. 65-80 |

*Estimated yields are based on similar reported reactions and require experimental verification.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a heterocyclic compound derived from this compound.

Caption: A standard workflow for chemical synthesis and analysis.

Conclusion

This compound holds promise as a precursor for the synthesis of various heterocyclic compounds, particularly thiazoles, through well-established synthetic methodologies like the Hantzsch synthesis. While specific literature on its direct application is currently limited, the general protocols and expected outcomes presented in these notes provide a solid foundation for researchers to explore its synthetic utility. Further investigation into the reactivity of this compound with a broader range of binucleophiles is warranted to fully exploit its potential in generating novel and potentially bioactive heterocyclic molecules. The development of optimized reaction conditions and the full characterization of the resulting products will be crucial for advancing its application in drug discovery and materials science.

References

Application Notes and Protocols: The Utility of 2-Bromo-3-(4-bromophenyl)-1-propene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a hypothetical protocol for the use of 2-Bromo-3-(4-bromophenyl)-1-propene as a versatile starting material in the synthesis of pharmaceutical intermediates. Due to the limited specific data available in the public domain for this exact compound, the following protocols and data are based on established chemical principles and analogous reactions of similar bromo-phenyl-propene derivatives. These notes are intended to serve as a guide for researchers to explore the potential of this and related compounds in drug discovery and development.

Introduction: The Potential of this compound in Medicinal Chemistry

This compound is a bifunctional organic molecule possessing two reactive sites: a vinyl bromide and a brominated aromatic ring. This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. The vinyl bromide moiety can participate in a range of nucleophilic substitution and cross-coupling reactions, while the aryl bromide allows for further functionalization, for instance, through Suzuki or Buchwald-Hartwig couplings.

The propene backbone provides a three-carbon chain that can be readily incorporated into five- or six-membered rings, which are prevalent in numerous drug classes, including anti-inflammatory, anti-cancer, and anti-viral agents. This document outlines a hypothetical, yet plausible, synthetic route to a substituted pyrazole, a common scaffold in pharmaceutical intermediates.

Hypothetical Application: Synthesis of a Substituted Pyrazole Intermediate

Substituted pyrazoles are a well-known class of compounds with a wide range of biological activities. The following section details a hypothetical protocol for the synthesis of a 1,3,5-trisubstituted pyrazole derivative starting from this compound and a hydrazine derivative. This reaction would proceed via a nucleophilic substitution followed by an intramolecular cyclization and subsequent aromatization.

The proposed reaction involves the initial reaction of this compound with a substituted hydrazine, followed by an acid-catalyzed cyclization and oxidation to yield the aromatic pyrazole ring.

Caption: Proposed synthetic pathway for a substituted pyrazole.

Objective: To synthesize a 1-phenyl-3-(4-bromobenzyl)-5-methylpyrazole intermediate.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Magnesium Sulfate (Anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous ethanol (20 mL). To this solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Progression: After the addition is complete, add glacial acetic acid (0.2 eq) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure substituted pyrazole.

The following table presents hypothetical quantitative data for the synthesis of the substituted pyrazole intermediate. These values are for illustrative purposes and would require experimental validation.

| Parameter | Value |

| Reactants | |

| This compound | 5.00 g (18.1 mmol) |

| Phenylhydrazine | 2.15 g (19.9 mmol) |

| Reaction Conditions | |

| Solvent | Ethanol (100 mL) |

| Catalyst | Acetic Acid (0.2 mL) |

| Temperature | 78 °C (Reflux) |

| Reaction Time | 5 hours |

| Results | |

| Yield of Pure Product | 4.85 g |

| Molar Yield | 78% |

| Purity (by HPLC) | >98% |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate from this compound.

Application Notes and Protocols for the Polymerization of 2-Bromo-3-(4-bromophenyl)-1-propene and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-3-(4-bromophenyl)-1-propene is a functionalized styrenic monomer. The presence of bromine atoms on both the phenyl ring and the allylic position suggests that polymers derived from this monomer could serve as versatile platforms for post-polymerization modification, making them attractive for applications in drug delivery, materials science, and as reactive intermediates. This document provides detailed protocols for the controlled radical polymerization of this compound, focusing on Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[1][2]

The controlled nature of ATRP allows for the synthesis of polymers with predictable chain lengths and the potential to create block copolymers and other complex architectures.[3][4] The bromine functionalities on the resulting polymer can be utilized for further chemical transformations, such as click chemistry or nucleophilic substitutions, to attach bioactive molecules or other functional groups.

I. Controlled Polymerization via Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the controlled polymerization of a wide range of monomers, including styrenes and acrylates.[2][5] It relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[2] This process minimizes termination reactions, leading to polymers with narrow molecular weight distributions.[6]

Logical Diagram: General Mechanism of ATRP

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: ATRP of this compound

This protocol is based on established procedures for the ATRP of substituted styrenes.[1]

Materials:

-

Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

-

Initiator: Ethyl α-bromophenylacetate (EBrPA)

-

Catalyst: Copper(I) bromide (CuBr) (purified as per literature procedures)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (used as received)

-

Solvent: Anisole (anhydrous)

-

Inhibitor Remover: Basic alumina

-

Nitrogen or Argon gas for creating an inert atmosphere

Procedure:

-

Monomer Preparation: Pass the this compound monomer through a short column of basic alumina to remove any polymerization inhibitors.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 2 mL) and PMDETA (e.g., 20.9 µL, 0.1 mmol) to the flask via syringe. Stir the mixture until a homogeneous green solution is formed.

-

Add the purified monomer (e.g., 552 mg, 2.0 mmol) to the flask via syringe.

-